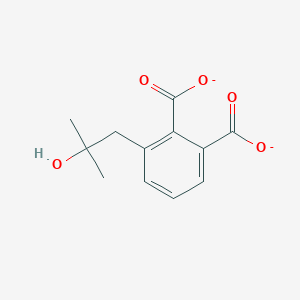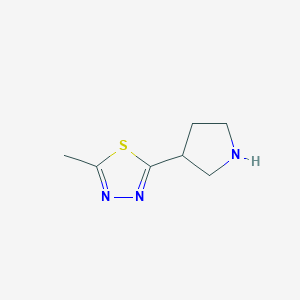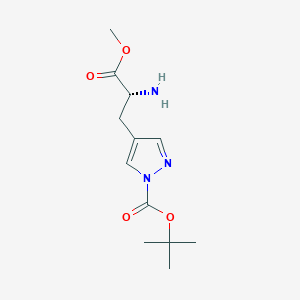
tert-Butyl (R)-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a methoxy group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the tert-butyl group: This step involves the protection of the carboxyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the amino and methoxy groups: This can be done through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl (S)-3-(2-amino-3-methoxy-3-oxopropyl)benzoate
- tert-Butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
Uniqueness
tert-Butyl ®-4-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H19N3O4 |
|---|---|
分子量 |
269.30 g/mol |
IUPAC 名称 |
tert-butyl 4-[(2R)-2-amino-3-methoxy-3-oxopropyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-7-8(6-14-15)5-9(13)10(16)18-4/h6-7,9H,5,13H2,1-4H3/t9-/m1/s1 |
InChI 键 |
MFKFYWAOYVQNHM-SECBINFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C[C@H](C(=O)OC)N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)CC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13328637.png)
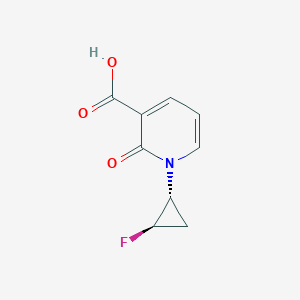
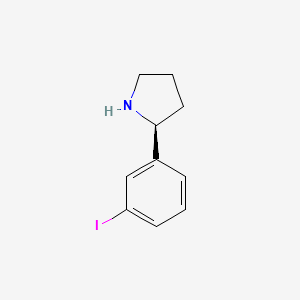
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13328683.png)
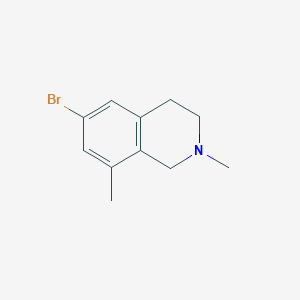
![3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13328696.png)

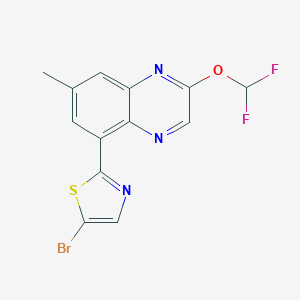
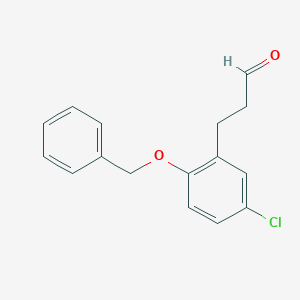
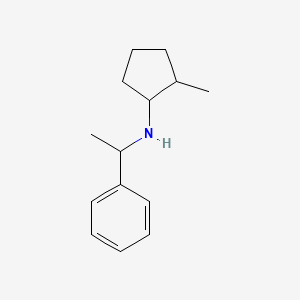
![Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13328724.png)
![{2-Ethylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13328728.png)
